molecular formula C38H35Br2N3O3S B1593326 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol CAS No. 1009582-56-2

2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol

Cat. No. B1593326
M. Wt: 773.6 g/mol
InChI Key: QMNHSXCNPYPSMG-GILITBBJSA-N
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Description

2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol is a useful research compound. Its molecular formula is C38H35Br2N3O3S and its molecular weight is 773.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific research applications

Synthesis and Chemical Properties

Synthesis Techniques: The preparation of complex organic compounds often involves multi-step synthesis processes. For example, compounds with bromophenol and imidazole structures can be synthesized through reactions involving specific precursors such as bromosalicylaldehyde and diamine derivatives under controlled conditions. These synthesis techniques are crucial for generating targeted compounds for research applications Sun Ducheng, 2012.

Chemical Reactions and Catalytic Properties: Some compounds exhibit unique behaviors in chemical reactions, such as catalytic properties in hydroamination processes, which are valuable in organic synthesis and material science S. Barroso et al., 2014.

Antioxidant and Radical-Scavenging Activity

Antioxidant Potential: Compounds derived from phenol structures, including those with bromination, have been investigated for their radical-scavenging activity. For instance, brominated mono- and bis-phenols from marine algae showed potent antioxidant properties, suggesting their utility in protecting against oxidative stress Xiao-Juan Duan et al., 2007.

Application in Material Science and Catalysis

Material Science and Catalysis: Certain compounds with imidazole and phenol structures serve as ligands in metal complexes, influencing the synthesis and properties of materials, including their application in catalysis. These complexes can facilitate various chemical transformations, underscoring the role of such compounds in developing new catalytic systems M. K. Hossain et al., 2017.

Photophysical Properties and Applications

Light-Emitting Diodes (LEDs): Heteroleptic iridium(III) complexes, utilizing ancillary ligands related to the compound of interest, have been developed for application in organic light-emitting diodes (OLEDs). These materials exhibit efficient electroluminescence, indicating their potential use in advanced display and lighting technologies Yi Jin et al., 2014.

properties

IUPAC Name

2,4-dibromo-6-[[[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-[(1S)-1-phenylethyl]amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35Br2N3O3S/c1-26-18-20-33(21-19-26)47(45,46)43-35(41-36(29-14-8-4-9-15-29)37(43)30-16-10-5-11-17-30)25-42(27(2)28-12-6-3-7-13-28)24-31-22-32(39)23-34(40)38(31)44/h3-23,27,36-37,44H,24-25H2,1-2H3/t27-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNHSXCNPYPSMG-GILITBBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2CN(CC3=C(C(=CC(=C3)Br)Br)O)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2CN(CC3=C(C(=CC(=C3)Br)Br)O)[C@@H](C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35Br2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647586
Record name 2,4-Dibromo-6-[({[(4S,5S)-1-(4-methylbenzene-1-sulfonyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]methyl}[(1S)-1-phenylethyl]amino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol

CAS RN

1009582-56-2
Record name 2,4-Dibromo-6-[({[(4S,5S)-1-(4-methylbenzene-1-sulfonyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]methyl}[(1S)-1-phenylethyl]amino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol
Reactant of Route 6
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol

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